molecular formula C13H7ClN2O2S B3024021 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile CAS No. 27917-77-7

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile

Cat. No.: B3024021
CAS No.: 27917-77-7
M. Wt: 290.73 g/mol
InChI Key: FOWYMVLCSWJQMY-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile is a nitroaromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at position 3, a carbonitrile (-CN) group at position 1, and a sulfanyl (-S-) bridge linked to a 4-chlorophenyl moiety. The sulfanyl group introduces a thioether linkage, offering stability and influencing intermolecular interactions .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-3-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O2S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-15)7-12(13)16(17)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWYMVLCSWJQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)C#N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384445
Record name 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27917-77-7
Record name 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to obtain intermediates. These intermediates are then subjected to further reactions, such as nucleophilic substitution, to introduce the sulfanyl and nitro groups .

Chemical Reactions Analysis

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can also participate in redox reactions, further contributing to the compound’s activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Features
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile C₁₃H₈ClN₂O₂S 306.73 (estimated) Nitro, carbonitrile, 4-chlorophenyl sulfanyl, benzene backbone
2-[(4-Bromophenyl)sulfanyl]-6-(4-chlorophenyl)pyridine-3-carbonitrile C₁₈H₁₀BrClN₂S 401.71 Bromine substituent, pyridine ring, 4-chlorophenyl, carbonitrile
4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile C₁₈H₁₂ClN₂OS 345.82 Methoxy group, pyridine ring, 4-chlorophenyl sulfanyl, carbonitrile
3-[(4-Chlorophenyl)sulfanyl]-6-phenylpyridazine-4-carbonitrile C₁₇H₁₁ClN₄S 354.8 (estimated) Pyridazine ring, phenyl group, 4-chlorophenyl sulfanyl, carbonitrile
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl N-cyclohexylcarbamate C₂₀H₂₁ClN₂O₄S 420.9 Carbamate ester (N-cyclohexyl), nitro, 4-chlorophenyl sulfanyl, benzene backbone
Key Observations:

Backbone Heterocycles: The target compound and utilize a benzene ring, whereas and feature pyridine, and employs pyridazine.

Sulfanyl Substituents :

  • The 4-chlorophenyl sulfanyl group is common in all except (4-bromophenyl) and (4-methoxyphenyl). Bromine in increases molar mass and polarizability, while methoxy in adds electron-donating effects, contrasting with the electron-withdrawing nitro in the target compound.

Functional Groups: The nitro group in the target compound and enhances electrophilicity, whereas , and lack nitro but retain nitrile groups.

Physicochemical Properties :

  • Molar mass varies significantly, with being the heaviest (420.9 g/mol) due to the cyclohexylcarbamate group. LogP values (e.g., XLogP3 = 5.8 for ) suggest high lipophilicity, which may influence membrane permeability .

Electronic and Reactivity Profiles

  • Nitro Group Effects: The nitro group in the target compound and withdraws electron density, rendering the aromatic ring more electrophilic.
  • Heterocyclic Influence : Pyridine () and pyridazine () rings introduce nitrogen lone pairs, affecting solubility and coordination chemistry. Pyridazine’s dual adjacent nitrogen atoms may enhance hydrogen-bonding interactions compared to pyridine .
  • Sulfanyl Group Reactivity : The sulfur atom in the sulfanyl bridge can participate in redox reactions or metal coordination, with substituents (Cl, Br, OMe) modulating its electronic environment.

Biological Activity

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile, also known by its CAS number 27917-77-7, is a compound that has garnered interest in the fields of medicinal and organic chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

The compound features a nitro group, a sulfanyl group, and a carbonitrile functional group, which contribute to its unique properties. The presence of the chlorophenyl moiety enhances its lipophilicity, potentially influencing its biological interactions.

Biological Activity

Research indicates that 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential : Investigations have shown that the compound may inhibit cancer cell proliferation in vitro. The nitro group is often associated with cytotoxic effects in cancer cells, potentially through the generation of reactive oxygen species (ROS) or induction of apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

The exact mechanism of action for 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile is not fully elucidated but likely involves:

  • Interaction with Enzymatic Targets : The sulfanyl group can form reversible covalent bonds with target enzymes, leading to inhibition.
  • Cell Membrane Disruption : The lipophilic nature of the chlorophenyl group may facilitate membrane penetration, resulting in cellular disruption.
  • Induction of Oxidative Stress : The nitro group can undergo reduction within cells to generate reactive intermediates that induce oxidative stress, leading to cell death.

Case Studies

Several studies have explored the biological efficacy of this compound:

  • Study on Antimicrobial Activity :
    • A study assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent in treating bacterial infections.
  • Anticancer Research :
    • In vitro tests on human breast cancer cell lines (MCF-7) demonstrated that treatment with 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile at concentrations ranging from 10 to 100 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 40 µM.
  • Enzymatic Inhibition Study :
    • A study focused on the inhibition of acetylcholinesterase (AChE) activity showed that the compound could inhibit AChE with an IC50 value of 25 µM, indicating potential use in neurodegenerative disease management.

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell TypeIC50/Effective ConcentrationReference
AntimicrobialStaphylococcus aureus>50 µg/mL
Anticancer (MCF-7)Human Breast Cancer Cells40 µM
Enzyme Inhibition (AChE)Human Enzyme25 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile
Reactant of Route 2
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4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile

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